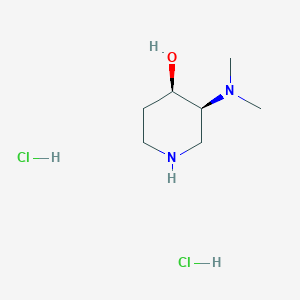

![molecular formula C13H18ClN3O3 B6298878 N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide CAS No. 103878-75-7](/img/structure/B6298878.png)

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

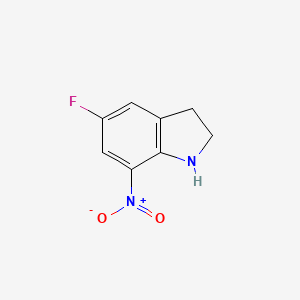

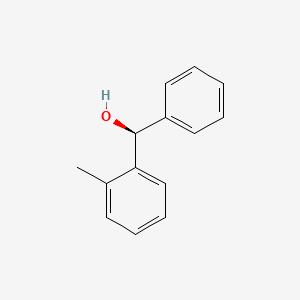

“N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide” is a chemical compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is commonly used in organic synthesis to protect amine functionalities .

Synthesis Analysis

The synthesis of compounds involving Boc-protected amines, like “this compound”, has been described in various studies . One method involves a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of “this compound” involves a Boc-protected amine group . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the Boc-protected amine group . The Boc group can be cleaved under mild acidic conditions .Safety and Hazards

Wirkmechanismus

Target of Action

The compound contains a boc-protected amino group , which is commonly used in organic synthesis to protect amino groups during reactions . This suggests that the compound may interact with biological targets that have affinity for amino groups.

Mode of Action

The Boc group in N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide serves as a protective group for the amino functionality . In organic synthesis, the Boc group can be selectively removed under acidic conditions , revealing the amino group for further reactions. Therefore, the compound’s interaction with its targets could involve the removal of the Boc group, followed by the participation of the amino group in subsequent biochemical reactions.

Pharmacokinetics

The compound’s boc group is known to be stable under basic conditions and towards most nucleophiles , which could potentially influence its absorption and distribution. The compound’s metabolism and excretion would likely depend on the nature of the biochemical reactions it participates in.

Action Environment

Environmental factors such as pH could influence the action of this compound, given that the Boc group is stable under basic conditions and can be removed under acidic conditions . Other factors such as temperature, presence of other reactive species, and the specific cellular context could also potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[(4-chloropyridine-2-carbonyl)amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)17-7-6-16-11(18)10-8-9(14)4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYGHVVRWNRGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

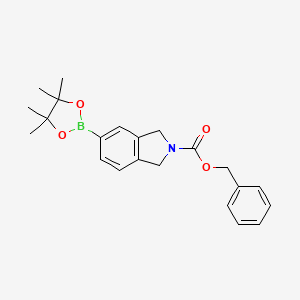

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)

amino}propanoate](/img/structure/B6298897.png)